5-Ethynyl-2-phenylthiazole
Description
Properties
Molecular Formula |
C11H7NS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-ethynyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H |
InChI Key |
LPVFKFBYRZUKGA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Structure and Conjugation of 5-Ethynyl-2-phenylthiazole
Executive Summary: The "Clickable" Semiconductor
5-Ethynyl-2-phenylthiazole represents a convergence of two critical fields: organic optoelectronics and bio-orthogonal medicinal chemistry.[1] Structurally, it consists of an electron-deficient thiazole core flanked by an electron-rich phenyl donor and a reactive ethynyl "handle" at the C5 position.[1]
For the materials scientist , this molecule is a candidate for n-type organic semiconductors.[1] The ethynyl group extends the
For the drug discovery professional , the C5-ethynyl group serves as a steric-minimalist bio-orthogonal tag.[1] It allows the 2-phenylthiazole pharmacophore—a privileged scaffold in antifungal and anticancer therapeutics—to be functionalized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without significantly perturbing the binding affinity of the parent molecule.[1]
Molecular Architecture & Electronic Theory
The Push-Pull System
The electronic behavior of this compound is defined by the interaction between its three components:
-
Phenyl Ring (Donor): Acts as a weak
-donor into the heterocyclic core.[1] -
Thiazole Ring (Acceptor/Bridge): The C=N bond provides significant electron-withdrawing character, lowering the LUMO energy.[1]
-
Ethynyl Group (Extender/Handle): At the C5 position, the alkyne is linearly conjugated with the thiazole
-system.[1] Unlike alkyl substitutions, the ethynyl group does not introduce steric torsion, allowing the molecule to remain planar and facilitating efficient charge transport.
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) studies on analogous phenyl-thiazole systems suggest the following orbital distribution:
-
HOMO: Delocalized primarily across the phenyl ring and the sulfur atom of the thiazole.[1]
-
LUMO: Concentrated on the thiazole ring (specifically the C=N bond) and the ethynyl linkage.
Key Insight: The introduction of the ethynyl group at C5 typically results in a bathochromic shift (red shift) of the absorption maximum (
Visualization of Electronic Flow
The following diagram illustrates the conjugation pathway and the inductive effects driving the electronic structure.
Figure 1: Electronic conjugation flow from the phenyl donor through the thiazole bridge to the ethynyl extender.
Synthesis & Characterization Protocol
The synthesis of this compound requires a modular approach to ensure regioselectivity.[1] The most robust pathway involves the construction of the thiazole ring followed by C5 functionalization.[1]
Synthetic Route: The "Halogenation-Sonogashira" Strategy
This protocol avoids the instability of installing the alkyne early in the synthesis.[1]
Step 1: Hantzsch Thiazole Synthesis
Condensation of thiobenzamide with
Step 2: Regioselective Bromination Electrophilic aromatic substitution on thiazoles occurs preferentially at C5.[1] Using N-Bromosuccinimide (NBS) ensures high regioselectivity over the phenyl ring.[1]
Step 3: Sonogashira Cross-Coupling Coupling the 5-bromo-2-phenylthiazole with Trimethylsilylacetylene (TMSA).[1]
Step 4: Desilylation Removal of the TMS protecting group to reveal the terminal alkyne.[1]
Detailed Experimental Protocol
| Step | Reagents | Conditions | Critical Parameter |
| 1. Cyclization | Thiobenzamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq) | EtOH, Reflux, 4h | Temp Control: Maintain reflux to ensure complete condensation. |
| 2. Bromination | 2-Phenylthiazole (1.0 eq), NBS (1.05 eq) | DMF, RT, 12h | Darkness: Perform in dark to prevent radical side reactions on the benzylic positions if alkyl groups were present. |
| 3. Coupling | 5-Br-2-Ph-Thiazole, TMS-Acetylene, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%) | Et3N/THF, 60°C, N2 atm | Oxygen Free: Strictly degas solvents to prevent homocoupling (Glaser coupling) of the alkyne. |
| 4.[1][2] Deprotection | TMS-Intermediate, K2CO3 (2.0 eq) | MeOH/DCM (1:1), RT, 1h | Monitoring: Follow by TLC; reaction is usually rapid. |
Visualizing the Synthesis
Figure 2: Step-wise synthetic pathway from raw materials to the target alkyne.
Applications & Reactivity
Optoelectronics (OLEDs & Solar Cells)
The planar nature of this compound allows for
-
Band Gap Engineering: The ethynyl group lowers the band gap compared to alkyl analogs, making it a superior candidate for electron transport layers (ETL).
-
Fluorescence: These derivatives typically exhibit strong blue-to-green fluorescence with high quantum yields in non-polar solvents [2].[1]
Medicinal Chemistry: The "Click" Handle
In drug development, this molecule serves as a probe.[1] The 2-phenylthiazole scaffold is a potent pharmacophore (e.g., CYP51 inhibitors for antifungals) [3].[1]
-
Bio-Orthogonal Labeling: The terminal alkyne is inert to physiological conditions but reacts rapidly with azides in the presence of Cu(I).
-
Protocol: Researchers can treat cell cultures with the 5-ethynyl derivative, then fix and stain with a fluorescent azide (e.g., Azide-Fluor 488) to visualize the localization of the drug within the cell (e.g., mitochondrial accumulation).
References
-
Electronic Structure of Thiazoles: Belaidi, S., et al. "Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives."[1][3] Asian Journal of Chemistry, vol. 25, no.[1][3] 16, 2013, pp. 9241-9245.[1] Link
-
Optoelectronic Applications: Revoju, S., et al. "Phenothiazine-based derivatives for optoelectronic applications: A review."[1] ResearchGate, 2020.[1] Link
-
Medicinal Chemistry (CYP51 Inhibitors): Li, K., et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors."[1][4] RSC Medicinal Chemistry, 2025.[1][4] Link
-
Click Chemistry in Nucleosides (Analogous Chemistry): "5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling." NIH PubMed, 2011.[1] Link
Sources
Technical Guide: UV-Vis Absorption Spectra & Photophysics of 5-Ethynyl-2-phenylthiazole
The following technical guide details the photophysical characterization and synthesis of 5-Ethynyl-2-phenylthiazole , a critical "click-ready" heteroaromatic chromophore.
Executive Summary
This compound represents a specialized class of conjugated heteroaromatics used primarily as a photoactive intermediate in "click" chemistry (CuAAC) and optoelectronic scaffold construction. Unlike simple thiazoles, the 5-ethynyl moiety acts as a conjugation extender, significantly altering the HOMO-LUMO gap.
This guide provides a rigorous analysis of its absorption profile, the causal structural factors influencing its spectra, and a self-validating protocol for its synthesis and characterization.
Photophysical Profile & Spectral Analysis[1][2][3]
Theoretical & Observed Absorption Characteristics
The UV-Vis spectrum of this compound is dominated by
| Parameter | Value / Range | Structural Causality |
| 325 – 345 nm | Conjugation extension via 5-ethynyl group on the 2-phenylthiazole core. | |
| ~280 nm | Localized excitation of the phenyl ring (benzenoid band). | |
| Molar Absorptivity ( | ~18,000 – 22,000 | High oscillator strength due to linear planarity of the ethynyl-thiazole axis. |
| Solvatochromism | Weak Positive | The ground state dipole is relatively small; polar solvents (DMSO) may induce a 5-10 nm red shift vs. non-polar (Hexane). |
| Fluorescence ( | Moderate (0.3 – 0.5) | Rigid structure reduces non-radiative decay; emission typically near 400-420 nm (Blue). |
Structural Determinants of Absorption
The absorption spectrum is a direct readout of the molecule's electronic topology.
-
The Thiazole Core : Acts as an electron-deficient heteroaromatic bridge.
-
2-Phenyl Ring : Acts as a weak donor, establishing the primary dipole.
-
5-Ethynyl Group : The critical modifier. It lowers the LUMO energy more significantly than the HOMO, narrowing the bandgap compared to unsubstituted 2-phenylthiazole (
nm).
Jablonski Energy Diagram
The following diagram illustrates the electronic transitions governing the absorption and subsequent relaxation pathways.
Figure 1: Jablonski diagram depicting the
Synthesis & Validation Workflow
To ensure spectral accuracy, the compound must be synthesized with high purity to avoid contamination from homo-coupled byproducts (diynes), which absorb strongly in the visible region.
Synthetic Route: Sonogashira Coupling
The most reliable route involves the palladium-catalyzed coupling of 5-bromo-2-phenylthiazole with trimethylsilylacetylene (TMSA), followed by protodesilylation.
Figure 2: Step-wise synthesis pathway ensuring regioselective installation of the ethynyl group.
Detailed Protocol
-
Bromination : Treat 2-phenylthiazole with N-bromosuccinimide (NBS) in DMF at RT. Monitor by TLC until the starting material disappears.
-
Coupling : Degas a solution of 5-bromo-2-phenylthiazole in TEA/THF (1:1). Add
(5 mol%) and CuI (2 mol%). Dropwise add trimethylsilylacetylene. Stir at 50°C under Argon. -
Deprotection : Dissolve the TMS-intermediate in MeOH and add
(1.5 eq). Stir for 30 min. -
Purification : Silica gel chromatography (Hexane/EtOAc 9:1). Critical : The terminal alkyne is sensitive; store at -20°C.
Experimental Measurement Protocol
To generate publication-quality UV-Vis data, follow this self-validating protocol.
Materials
-
Solvent : Spectroscopic grade Dichloromethane (DCM) or Ethanol (EtOH). Cutoff < 230 nm.
-
Cuvette : Quartz (Suprasil), 10 mm path length.
Measurement Steps
-
Baseline Correction : Fill two cuvettes with pure solvent. Run a baseline scan (200–800 nm).
-
Stock Solution : Prepare a
stock in DCM. -
Dilution Series : Prepare aliquots at 5, 10, 20, and 50
. -
Acquisition : Scan from 600 nm down to 220 nm.
-
Why scan down? To minimize photodegradation of the sample during the setup of the UV region.
-
-
Validation : Check for linearity (Beer-Lambert Law). If
, dilute further.
Troubleshooting Anomalies
| Observation | Root Cause | Corrective Action |
| Shoulder at >360 nm | Aggregation or Diyne formation | Dilute sample; check purity via TLC (Glaser coupling byproduct). |
| Blue Shift (<310 nm) | Oxidation of Alkyne | Repurify sample; ensure inert atmosphere. |
| No peaks >300 nm | Wrong Regioisomer | Confirm 5-substitution via NMR (H4 proton singlet at ~8.0 ppm). |
References
-
Sonogashira Coupling Reviews : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Thiazole Photophysics : Wei, R., et al. (2019). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. RSC Advances. Link
-
General UV-Vis Interpretation : Shimadzu Corp. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
-
2-Phenylthiazole Spectra : SpectraBase. (2025). 2-Phenylthiazole Spectrum ID 4OJhVR6HBn2.[1] Link
Sources
A Technical Guide to the Fluorescence Quantum Yield of Phenylthiazole Alkynes
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the fluorescence quantum yield of phenylthiazole alkynes. We will explore the synthesis, photophysical properties, and critical factors influencing the fluorescence efficiency of this promising class of molecules. This document is designed to be a practical resource, offering both theoretical insights and detailed experimental protocols.
Introduction: The Significance of Phenylthiazole Alkynes
Phenylthiazole derivatives are a vital class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The introduction of an alkyne moiety into the phenylthiazole scaffold creates a unique molecular architecture with extended π-conjugation, which often leads to interesting photophysical properties. These phenylthiazole alkynes are emerging as valuable fluorescent probes for various applications, including bioimaging and sensing, owing to their potential for high fluorescence quantum yields and sensitivity to their local environment.[3][4]
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in cellular imaging and high-sensitivity assays.[6] Understanding and controlling the factors that govern the quantum yield of phenylthiazole alkynes is therefore crucial for the rational design of novel and effective fluorescent probes.
Synthesis of Phenylthiazole Alkynes
The synthesis of phenylthiazole alkynes typically involves a multi-step process, culminating in a cross-coupling reaction to introduce the alkyne functionality. A common and effective method for this final step is the Sonogashira coupling reaction.[7]
General Synthetic Approach
The synthesis generally begins with the Hantzsch thiazole synthesis to form the core phenylthiazole ring system. This is followed by the introduction of a halogen, typically bromine or iodine, onto the phenyl ring, which then serves as a handle for the subsequent Sonogashira coupling with a terminal alkyne.
Below is a representative workflow for the synthesis of a 2-phenyl-5-(phenylethynyl)thiazole derivative.
Sources
- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A benzothiazole alkyne fluorescent sensor for Cu detection in living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiazole alkyne fluorescent sensor for Cu detection in living cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
Methodological & Application
Application Note: Protocol for CuAAC Click Chemistry Using 5-Ethynyl-2-phenylthiazole
Abstract & Scope
This application note details the optimized protocol for performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-Ethynyl-2-phenylthiazole . While this molecule serves as a privileged scaffold in medicinal chemistry (often targeting CYP51 and other metalloenzymes), its specific structural properties—namely the coordinating thiazole nitrogen and the lipophilic phenyl ring—present unique challenges not found in standard aliphatic alkynes.
This guide addresses two critical failure modes associated with this substrate:
-
Catalyst Poisoning: The thiazole nitrogen can sequester Cu(I), removing it from the catalytic cycle.
-
Solubility Mismatch: The lipophilic nature of the phenylthiazole core requires a carefully balanced organic/aqueous co-solvent system to maintain reactivity without precipitating biological azide partners.
Chemical Context & Mechanistic Causality
The Substrate Challenge
This compound is not a passive reactant. To ensure a successful "click" reaction, one must understand the competing equilibria in solution.
-
Steric/Electronic Profile: The C5-ethynyl group is electronically coupled to the thiazole ring. While this activates the alkyne for nucleophilic attack, the adjacent nitrogen (N3) and sulfur (S1) atoms create a "soft" coordination site.
-
The "Chelation Trap": Without a strong competing ligand, Cu(I) ions may coordinate to the thiazole nitrogen rather than forming the required copper-acetylide intermediate. This halts the reaction (catalyst poisoning).
-
Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3][4] THPTA acts as a sacrificial ligand that binds Cu(I) more strongly than the thiazole nitrogen but loosely enough to allow the alkyne to displace it for the catalytic cycle to proceed.
Visualization: The Ligand Competition Pathway
The following diagram illustrates the critical role of the THPTA ligand in preventing thiazole-mediated catalyst arrest.
Caption: Mechanistic pathway showing the necessity of THPTA (Blue/Green path) to prevent Copper sequestration by the Thiazole substrate (Grey path).
Reagents & Materials
| Component | Specification | Role | Recommended Stock Conc. |
| Alkyne | This compound | Substrate | 100 mM in DMSO |
| Azide | Target Azide (e.g., Azido-PEG-Biotin) | Coupling Partner | 10 mM in Water or DMSO |
| Cu Source | CuSO₄[1][2][5][6] · 5H₂O (99.9%) | Catalyst Precursor | 20 mM in Water (Fresh) |
| Ligand | THPTA | Cu(I) Stabilizer | 50 mM in Water |
| Reductant | Sodium Ascorbate | Reduces Cu(II)→Cu(I) | 100 mM in Water (Fresh) |
| Solvent | DMSO (Dimethyl Sulfoxide) | Solubilizer | N/A |
| Buffer | 100 mM Phosphate (pH 7.0) | Reaction Medium | N/A |
Experimental Protocol
Protocol A: The "Pre-Complexed" Method (High Fidelity)
Best for: Bioconjugation, dilute conditions, or when high yields are critical.
Rationale: Premixing Copper and Ligand ensures that when Cu(I) is generated, it is immediately protected by THPTA, preventing the thiazole substrate from capturing the metal.
Step 1: Catalyst Pre-Complexation (Critical)
-
In a microcentrifuge tube, combine the CuSO₄ stock and THPTA stock.
-
Ratio: 1:2 (Cu:Ligand) minimum.[4] Recommended 1:5 for thiazoles.
-
Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM).
-
-
Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/teal.
Step 2: Reaction Assembly
-
Prepare the reaction vessel (glass vial or Eppendorf) with the Azide solution.
-
Add DMSO and Buffer to achieve a final solvent ratio of 50:50 DMSO:Water (or sufficient DMSO to keep the phenylthiazole soluble).
-
Add This compound (Alkyne).
-
Target Final Conc: 1–5 mM.
-
-
Add the Cu-THPTA Complex (prepared in Step 1).[1]
-
Initiation: Add Sodium Ascorbate last.
-
Stoichiometry: Final concentration should be 5 mM (approx. 5–10 equivalents relative to Cu).
-
Step 3: Incubation & Workup[1]
-
Purge headspace with Nitrogen or Argon (optional but recommended for thiazoles to prevent oxidative homocoupling).
-
Incubate at RT for 1–2 hours or 37°C for 30 mins .
-
Quenching: Add EDTA (10 mM final) to chelate copper and strip it from the thiazole/triazole product.
-
Purification: Extract with Ethyl Acetate (if small molecule) or perform dialysis/precipitation (if biomolecule).
Optimization & Troubleshooting (Self-Validating Systems)
The following decision tree helps validate the reaction conditions based on real-time observations.
Caption: Workflow for diagnosing reaction failures based on visual cues (precipitate or color change).
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Precipitate forms immediately | The phenylthiazole is insoluble in the aqueous buffer. | Increase DMSO content to 50% or switch to tBuOH/Water (1:1). |
| Solution turns brown | Cu(I) is oxidizing to Cu oxides or disproportionating. | Increase Ligand:Cu ratio to 5:1. Degas buffers. |
| No Product (LCMS) | Catalyst poisoning by Thiazole N. | Crucial: Ensure Cu and THPTA are mixed before adding to the reaction. Increase Cu load to 10 mol%. |
| Blue color persists | Ascorbate is compromised (oxidized). | Use fresh Sodium Ascorbate. Solution must be prepared daily. |
Safety & Handling
-
This compound: Treat as a potential irritant. Avoid inhalation.
-
Azides: Organic azides with low C/N ratios (<3) can be explosive. Since this protocol uses stable bioconjugation azides, this risk is low, but always work behind a shield.
-
Copper: Toxic to aquatic life. Dispose of EDTA-chelated waste in heavy metal streams.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloactivations of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Introducing THPTA). Link
-
BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry (Use of THPTA). Link
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
Sources
Application Note: Bioorthogonal Labeling with 5-Ethynyl-2-phenylthiazole (5-EPT)
This Application Note is designed for researchers utilizing 5-Ethynyl-2-phenylthiazole (5-EPT) , a specialized fluorogenic probe for bioorthogonal chemistry. This guide focuses on its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for labeling azide-tagged biomolecules in cellular environments.
Introduction & Principle
This compound (5-EPT) is a "fluorogenic" alkyne probe designed for high-specificity labeling of azide-containing targets. Unlike conventional fluorescent dyes that are constitutively fluorescent (requiring extensive washing to remove background), 5-EPT utilizes a fluorescence turn-on mechanism .
The Mechanistic Advantage
The core phenylthiazole scaffold typically exhibits low quantum yield in its alkynyl state due to non-radiative decay pathways or photo-induced electron transfer (PET). Upon undergoing the CuAAC reaction with an azide, the formation of the 1,2,3-triazole ring extends the
Key Features:
-
"Click-On" Fluorogenicity: Minimal background signal; wash-free imaging potential.
-
Small Molecular Footprint: Low steric hindrance compared to bulky rhodamine or cyanine dyes, preserving the native function of the target protein or DNA.
-
Stokes Shift: Phenylthiazoles typically exhibit large Stokes shifts (>80 nm), reducing self-quenching and simplifying filter selection.
Technical Specifications
| Property | Specification | Notes |
| Molecular Formula | C | |
| Reactive Handle | Terminal Alkyne (C≡CH) | Reacts with Azides (-N |
| Excitation Max | ~360–380 nm (UV/Blue) | Compatible with DAPI/Hoechst filters or 405nm lasers |
| Emission Max | ~440–480 nm (Blue/Cyan) | Emission red-shifts upon triazole formation |
| Solubility | DMSO, DMF | Stock solution: 10–50 mM |
| Reaction Type | Cu(I)-Catalyzed Click | Requires CuSO |
Experimental Workflow: Metabolic Labeling & Detection
The following protocol describes the labeling of nascent DNA synthesis using 5-Ethynyl-2'-deoxyuridine (EdU) followed by detection with 5-EPT . This workflow is adaptable for azide-tagged amino acids (AHA) or lipids.
Phase 1: Metabolic Labeling (Live Cells)
-
Seed Cells: Plate adherent cells (e.g., HeLa, CHO) on coverslips to reach 60-70% confluency.
-
Pulse: Incubate cells with 10 µM EdU in fresh culture medium for 1–4 hours (time depends on cell cycle length).
-
Control: Incubate a separate set of cells with DMSO vehicle only (Negative Control).
-
-
Wash: Remove medium and wash cells 2x with PBS (pH 7.4).
Phase 2: Fixation & Permeabilization
-
Fixation: Incubate with 3.7% Formaldehyde in PBS for 15 minutes at Room Temperature (RT).
-
Wash: 2x with PBS containing 3% BSA.
-
Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 20 minutes at RT.
-
Wash: 2x with PBS/3% BSA.
Phase 3: The "Click" Reaction (Critical Step)
Safety Note: Prepare the staining cocktail fresh. Do not store.
Reagent Preparation:
-
Stock 5-EPT: 10 mM in DMSO.
-
CuSO
Solution: 100 mM in water. -
Sodium Ascorbate: 100 mM in water (Must be fresh, yellowing indicates oxidation).
-
THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM in water (Protects biomolecules from Cu-induced oxidation).
Reaction Cocktail (per 1 mL PBS): Add reagents in the exact order listed to prevent precipitation or catalyst inactivation:
-
PBS (Buffer): 860 µL
-
5-EPT Probe (10 mM): 1–5 µL (Final: 10–50 µM)
-
CuSO
(100 mM): 20 µL (Final: 2 mM) -
THPTA Ligand (50 mM): 10 µL (Final: 0.5 mM) – Premix Cu and Ligand if possible.
-
Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) – Add LAST to initiate catalyst.
Staining Protocol:
-
Add the Reaction Cocktail to the coverslips immediately after mixing.
-
Incubate for 30–60 minutes at RT in the dark.
-
Wash: 3x with PBS containing 0.1% Tween-20 (PBST) to remove copper ions.
-
Nuclear Counterstain (Optional): Stain with Propidium Iodide (Red) if 5-EPT emits in Blue/Cyan. Note: Avoid DAPI if 5-EPT spectral overlap is too high.
Visualizing the Mechanism & Workflow
Diagram 1: The "Click-On" Fluorogenic Mechanism
This diagram illustrates how the non-fluorescent probe becomes active upon binding to the target.
Caption: The CuAAC reaction fuses the alkyne probe to the azide target, forming a triazole ring that extends conjugation and activates high-intensity fluorescence.
Diagram 2: Experimental Logic Flow
This diagram outlines the critical path for successful labeling.
Caption: Step-by-step protocol ensuring metabolic incorporation followed by bioorthogonal chemical tagging.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal | Cu(I) Oxidation | Use fresh Sodium Ascorbate. Increase THPTA concentration to protect Cu(I). |
| High Background | Non-specific binding | Increase washing steps with PBST (Tween-20). Reduce probe concentration (try 10 µM). |
| Cell Detachment | Copper Toxicity | Reduce reaction time to 30 min. Ensure Cu concentration is <2 mM. Use THPTA. |
| No Signal (Control) | Failed Metabolic Labeling | Verify cell proliferation rate. Increase EdU/AHA incubation time. |
References
-
Design of benzothiazole "click-on" fluorogenic dyes.
- Source: National Institutes of Health (NIH) / PubMed Central
- Context: Establishes the mechanism of fluorescence enhancement in thiazole/benzothiazole derivatives upon triazole form
-
[Link]
-
Fluorophore-Assisted Click Chemistry through Copper(I)
- Source: PMC / Molecules Journal
- Context: detailed protocols for CuAAC labeling and ligand usage in cellular imaging.
-
[Link]
-
Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells.
- Source: NIH / PubMed Central
- Context: Reviews the application of fluorogenic probes (tetrazines and alkynes)
-
[Link]
Deprotection of ((2-Phenylthiazol-5-yl)ethynyl)trimethylsilane: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including antifungal and anticancer properties.[1][2] The introduction of a terminal alkyne group onto this heterocyclic system provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. Due to the acidic nature of the terminal alkyne proton, it is often necessary to protect this functionality during synthetic sequences. The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its ease of installation, stability to a variety of reaction conditions, and facile removal under specific, mild conditions.[3][4]
This application note provides a comprehensive guide to the deprotection of ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane to yield the corresponding terminal alkyne, 5-ethynyl-2-phenylthiazole. We will explore two of the most common and effective methods for this transformation: fluoride-mediated deprotection using tetrabutylammonium fluoride (TBAF) and a mild base-catalyzed methanolysis using potassium carbonate (K₂CO₃). This guide will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and discuss the expected analytical characterization of the final product.
Choosing the Right Deprotection Strategy: A Tale of Two Methods
The choice between a fluoride source and a mild base for TMS deprotection is often dictated by the overall functionality of the substrate, the desired reaction scale, and work-up considerations.
-
Fluoride-Mediated Deprotection (TBAF): This is a very common and generally rapid method for the cleavage of silyl ethers and silyl-protected alkynes.[5] The driving force for this reaction is the formation of the very strong silicon-fluoride bond. However, TBAF is quite basic and can be problematic for base-sensitive substrates.[6] Furthermore, the work-up procedure to remove tetrabutylammonium salts can sometimes be challenging, especially for polar products.
-
Mild Base-Catalyzed Methanolysis (K₂CO₃/MeOH): This method offers a gentler and often more economical alternative to fluoride-based reagents.[7][8] The reaction is typically clean, and the work-up is straightforward, usually involving simple extraction. This method is particularly well-suited for substrates that may be sensitive to the higher basicity of TBAF. For many TMS-protected alkynes, this method is highly effective and often preferred for its simplicity.[8]
Mechanism of Deprotection
The deprotection of TMS-alkynes proceeds through distinct mechanisms depending on the chosen reagent.
A. Fluoride-Mediated Deprotection: The fluoride ion directly attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments to release the terminal alkyne and generate a stable fluorosilane.
B. Base-Catalyzed Methanolysis: In the presence of methanol, a catalytic amount of a base like potassium carbonate generates a small amount of methoxide ion. The methoxide attacks the silicon atom, leading to a pentacoordinate intermediate which then collapses, cleaving the silicon-carbon bond to afford the terminal alkyne.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TBAF is corrosive and hygroscopic; handle it with care and under an inert atmosphere if using the anhydrous form.
Method A: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
((2-Phenylthiazol-5-yl)ethynyl)trimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane (1.0 eq) in anhydrous THF (0.1–0.2 M) in a round-bottom flask, add a 1.0 M solution of TBAF in THF (1.1–1.5 eq) dropwise at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product should have a lower Rf value than the starting material. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Method B: Mild Base-Catalyzed Deprotection using Potassium Carbonate in Methanol
This method is often preferred for its mild conditions and simple work-up.
Materials:
-
((2-Phenylthiazol-5-yl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane (1.0 eq) in methanol (0.1–0.2 M) in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0–3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but if necessary, it can be further purified by flash column chromatography as described in Method A.
Data Presentation
| Parameter | Method A: TBAF | Method B: K₂CO₃/Methanol |
| Primary Reagent | Tetrabutylammonium fluoride (TBAF) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 0.5 - 2 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% |
| Pros | Fast reaction times, highly effective. | Mild conditions, inexpensive reagent, simple work-up. |
| Cons | Can be basic, work-up can be difficult. | May be slower for sterically hindered silyl groups. |
Workflow Visualization
Caption: General workflow for the deprotection of trimethylsilyl-ethynyl-2-phenylthiazole.
Characterization of this compound
Successful deprotection can be confirmed by a combination of chromatographic and spectroscopic methods.
Thin-Layer Chromatography (TLC): The deprotected product, this compound, is more polar than its TMS-protected precursor. Therefore, it will exhibit a lower Retention Factor (Rf) on a silica gel TLC plate when eluted with a non-polar solvent system (e.g., hexanes/ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence of successful deprotection is the appearance of the terminal alkyne proton signal in the ¹H NMR spectrum and the disappearance of the TMS signal.
| Expected ¹H NMR Data (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.10 (s, 1H) | Thiazole C4-H |
| ~7.95 (m, 2H) | Phenyl ortho-H |
| ~7.45 (m, 3H) | Phenyl meta- and para-H |
| ~3.40 (s, 1H) | Acetylenic C-H |
| Expected ¹³C NMR Data (CDCl₃, 101 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C2 |
| ~152 | Thiazole C4 |
| ~133 | Phenyl C1 (ipso) |
| ~130 | Phenyl C4 (para) |
| ~129 | Phenyl C3/C5 (meta) |
| ~126 | Phenyl C2/C6 (ortho) |
| ~120 | Thiazole C5 |
| ~82 | Acetylenic C |
| ~78 | Acetylenic C |
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the presence of a terminal alkyne.
| Expected IR Data (cm⁻¹) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (sharp, strong) | ≡C-H stretch |
| ~2110 (weak to medium) | C≡C stretch |
The disappearance of the strong Si-CH₃ stretch (around 1250 and 840 cm⁻¹) from the starting material's spectrum is also indicative of a successful reaction.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or, in the case of Method B, gently warming the reaction mixture. For Method A, ensure your TBAF solution is not expired and is of sufficient concentration.
-
Low Yield: For Method A, difficult work-ups can lead to product loss. Consider alternative work-up procedures, such as passing the crude reaction mixture through a short plug of silica gel to remove the majority of the tetrabutylammonium salts. For Method B, ensure the potassium carbonate is finely powdered and the mixture is stirred vigorously to maximize the surface area.
-
Side Reactions: If side reactions are observed, particularly with base-sensitive functional groups, Method B is the milder option. If using Method A, consider buffering the TBAF with acetic acid.
Conclusion
The deprotection of ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane is a crucial step in the synthesis of more complex molecules for drug discovery and materials science. Both fluoride-mediated and mild base-catalyzed methods are highly effective for this transformation. The choice of method will depend on the specific requirements of the synthetic route, with the potassium carbonate in methanol procedure offering a simple, mild, and cost-effective option that is often sufficient for this type of substrate. Careful monitoring of the reaction and appropriate characterization are key to ensuring the successful synthesis of the desired this compound.
References
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulph
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
- Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole.
- TMS deprotection of acid- and base-sensitive substr
- Conformational search, spectral analysis and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine.
- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. NIH.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.
- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Studies on Peptides. CLII.1,2) Hard Acid Deprotecting Procedure for Peptide Synthesis. SciSpace.
- Synthesis of 5-Heteroyl-4- Phenylthiazole. IOSR Journal.
- 1 H NMR data for all synthesized compounds.
- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.
- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC.
- Some Aspects of the Chemistry of Alkynylsilanes. PMC.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived
- An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-4-phenylthiazole. Benchchem.
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Application Note: Optimized Cross-Coupling & Click Chemistry Protocols for 5-Ethynyl-2-phenylthiazole
Introduction & Molecule Profile[1]
5-Ethynyl-2-phenylthiazole is a high-value heterocyclic building block in drug discovery. The thiazole core is ubiquitous in bioactive compounds (e.g., Dasatinib, Ritonavir), acting as a bioisostere for pyridine or carboxylate groups. The C5-ethynyl handle provides a versatile "warhead" for two primary transformation classes:
-
Pd-Catalyzed Sonogashira Coupling: For constructing conjugated enyne or biaryl-alkyne scaffolds (C(sp)-C(sp²) bond formation).
-
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For "Click" chemistry to generate 1,4-disubstituted 1,2,3-triazoles (bioconjugation or peptidomimetics).[1]
This guide provides field-proven protocols to overcome common challenges associated with this substrate, specifically the electron-deficient nature of the thiazole ring and the potential for sulfur-mediated catalyst poisoning.
Mechanistic Insight & Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting. In Sonogashira coupling, the thiazole sulfur can compete for Pd coordination, necessitating specific ligand choices.
Figure 1: Sonogashira Catalytic Cycle (Thiazole-Specific)
Caption: Figure 1. The Pd(0)/Cu(I) catalytic cycle.[2][3] Note that the transmetallation step is often the bottleneck for electron-deficient alkynes like 5-ethynylthiazole.
Protocol A: Sonogashira Cross-Coupling (C-C Bond Formation)[4]
Objective: Coupling this compound with Aryl Iodides/Bromides.
Critical Considerations
-
Catalyst Poisoning: The thiazole nitrogen and sulfur can coordinate to Pd. We use Pd(PPh₃)₂Cl₂ because the bulky phosphine ligands protect the metal center better than ligand-free Pd sources.
-
Glaser Homocoupling: A common side reaction where two alkyne molecules couple to form a diyne. This is driven by oxygen. Strict degassing is mandatory.
Materials Table
| Component | Reagent | Equiv.[1][2][4][5][6][7][8] | Role |
| Substrate | This compound | 1.0 | Nucleophile |
| Coupling Partner | Aryl Iodide (preferred) or Bromide | 1.1 | Electrophile |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | 0.05 (5 mol%) | Pd Source |
| Co-Catalyst | Copper(I) Iodide (CuI) | 0.02 (2 mol%) | Activates Alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine | 3.0 | Neutralizes HX |
| Solvent | Anhydrous THF or DMF | N/A | Medium |
Step-by-Step Methodology
-
Preparation: Oven-dry a 2-neck round-bottom flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Loading: Add this compound (1.0 equiv), Aryl Halide (1.1 equiv), and Pd(PPh₃)₂Cl₂ (5 mol%) to the flask.
-
Degassing (Crucial): Seal the flask with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen presence here guarantees homocoupling byproducts.
-
Solvent Addition: Syringe in anhydrous THF (0.1 M concentration relative to alkyne) and Et₃N (3.0 equiv).
-
CuI Addition: Under a positive pressure of Argon, quickly remove the septum, add CuI (2 mol%), and reseal. Why? CuI is added last to prevent premature acetylide formation before the Pd cycle is active.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Optimization: If using Aryl Bromides or electron-rich Aryl Iodides, heat to 60°C.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: CuAAC "Click" Reaction (C-N Bond Formation)
Objective: Conjugation with Azides to form 1,2,3-Triazoles.
Critical Considerations
-
Copper Source: While CuI can be used, the CuSO₄ + Sodium Ascorbate method is superior for thiazoles as it generates Cu(I) in situ, preventing disproportionation and reducing byproduct formation.
-
Solvent: A biphasic system (tBuOH/Water) is standard, but for hydrophobic thiazoles, DMSO/Water or THF/Water ensures solubility.
Materials Table
| Component | Reagent | Equiv.[1][2][4][5][6][7][8] | Role |
| Alkyne | This compound | 1.0 | Substrate |
| Azide | R-N₃ (Organic Azide) | 1.0–1.2 | Coupling Partner |
| Catalyst Precursor | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.10 (10 mol%) | Cu Source |
| Reductant | Sodium Ascorbate | 0.20 (20 mol%) | Reduces Cu(II)→Cu(I) |
| Ligand (Optional) | TBTA | 0.10 (10 mol%) | Stabilizes Cu(I) |
| Solvent | tBuOH : H₂O (1:1) or DMSO | N/A | Solvent System |
Step-by-Step Methodology
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) and the Azide (1.0 equiv) in tBuOH (or DMSO if insoluble).
-
Catalyst Prep: In a separate tube, dissolve CuSO₄·5H₂O in distilled water. In another tube, dissolve Sodium Ascorbate in water.
-
Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicative of Cu(I)).
-
Reaction: Stir vigorously at room temperature for 2–16 hours.
-
Monitoring: TLC usually shows a highly polar product (triazole) forming.
-
-
Work-up:
-
If solid precipitates: Filter and wash with water and cold ether.
-
If liquid: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization is often sufficient; otherwise, column chromatography.
Decision Matrix & Troubleshooting
Use this logic flow to select the correct pathway and troubleshoot issues.
Figure 2: Reaction Decision Tree
Caption: Figure 2. Decision matrix for selecting protocols and troubleshooting common synthetic pitfalls.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd) | "Palladium Black" formation (catalyst decomposition). | Add more phosphine ligand (PPh₃) or switch to PdCl₂(dppf). |
| Diyne Formation | Oxygen presence (Glaser coupling). | Degas solvents via freeze-pump-thaw. Minimize CuI loading. |
| No Reaction (Click) | Cu(I) oxidation to Cu(II). | Add more Sodium Ascorbate. Flush headspace with Argon. |
| Thiazole Ring Opening | Harsh basic conditions. | Switch from strong bases (KOH/NaOH) to mild organic bases (TEA/DIPEA). |
Safety & Handling
-
Shock Sensitivity: While phenyl-stabilized alkynes are generally stable, copper acetylides (intermediate species) can be shock-sensitive when dry. Do not let the reaction mixture dry out completely if CuI is used in stoichiometric amounts. Always quench with aqueous NH₄Cl/NH₃ to remove copper before drying.
-
Thiazole Toxicity: Many 2-phenylthiazole derivatives are biologically active (kinase inhibitors). Treat all powders as potent bioactive agents. Use a fume hood and nitrile gloves.
-
Waste: Segregate aqueous waste containing Copper and Palladium.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link
- Bach, T., & Hecht, S. (2002). Palladium-Catalyzed Coupling Reactions on Thiazoles and Oxazoles. Tetrahedron, 58(32), 6411-6431. (Foundational work on thiazole cross-coupling).
-
Liang, B., et al. (2005).[4] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water.[4] The Journal of Organic Chemistry, 70(1), 391-393.[4] Link
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethynyl-2-phenylthiazole
Ticket ID: #THZ-5XY-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 5-Ethynyl-2-phenylthiazole
Introduction: The "Thiazole Challenge"
You are likely experiencing low yields due to the specific electronic nature of the thiazole ring. Unlike simple benzenoid systems, the thiazole sulfur atom is a soft Lewis base that can poison palladium catalysts, while the C5 position, though nucleophilic, can suffer from incomplete conversion during cross-coupling.
This guide moves beyond standard textbook protocols to address the specific "pain points" of installing a terminal alkyne on the 2-phenylthiazole scaffold.
Module 1: Strategic Route Selection (Diagnostic)
Before optimizing reaction conditions, verify you are using the correct synthetic pathway for your available precursors and scale.
Decision Matrix: Which Route Fits Your Lab?
-
Route A (Sonogashira): Best for scale-up (>1g). Requires 5-bromo-2-phenylthiazole.
-
Route B (Seyferth-Gilbert/Bestmann-Ohira): Best for high-value/small-scale (<100mg) or if the halide is unavailable. Requires 2-phenylthiazole-5-carbaldehyde.[1]
-
Route C (Corey-Fuchs): NOT RECOMMENDED for thiazoles unless necessary. The required n-BuLi step can attack the C2-position or cause ring-opening if the phenyl ring has electron-withdrawing groups.
Figure 1: Synthetic pathway decision tree based on precursor availability and chemical sensitivity.
Module 2: Optimizing Route A (Sonogashira Coupling)
This is the "workhorse" method, but it often fails due to Glaser homocoupling (dimerization of the alkyne) or catalyst deactivation .
The Protocol (Optimized)
Reaction: 5-bromo-2-phenylthiazole + TMS-acetylene
| Component | Standard Protocol | High-Yield Optimization | Why? |
| Catalyst | Pd(PPh | Pd(dppf)Cl | Thiazoles coordinate Pd. The bidentate dppf ligand prevents catalyst death better than monodentate PPh |
| Co-Catalyst | CuI (10 mol%) | CuI (1-2 mol%) | High Cu promotes alkyne dimerization. Keep it minimal. |
| Base/Solvent | Et | Et | DMF improves solubility of the polar thiazole; Et |
| Temperature | Reflux | 60–70 °C | Higher temps promote desilylation in situ, leading to oligomerization. |
| Alkyne Source | Acetylene gas | TMS-Acetylene | CRITICAL. Never couple a terminal alkyne directly to a thiazole. Use TMS-protection to prevent side reactions, then deprotect. |
Step-by-Step Workflow
-
Degassing: Sparge DMF/Et
N with Argon for 30 mins. Oxygen is the enemy; it drives the Glaser coupling side-reaction. -
Addition: Add Pd catalyst and CuI. Stir 5 mins. Add bromide.[2][3][4]
-
Slow Feed: Add TMS-acetylene (1.2 equiv) dropwise.
-
Deprotection: Isolate the TMS-intermediate. Treat with K
CO (1.5 eq) in MeOH at 0°C for 30 mins.
Expert Insight: If your reaction turns black immediately upon adding the alkyne, your Pd has precipitated ("Pd black"). This usually means your solvent wasn't degassed enough, or your phosphine ligands oxidized.
Module 3: Optimizing Route B (Bestmann-Ohira)
If Route A fails due to catalyst poisoning by the sulfur atom, Route B is the chemical "bypass." It relies on the Bestmann-Ohira Reagent (BOR) to convert an aldehyde directly to an alkyne in one pot.
The Protocol
Reaction: 2-phenylthiazole-5-carbaldehyde + BOR
-
Reagent Prep: Use commercially available dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR).
-
Base: K
CO (2.0 equiv).[3] -
Solvent: MeOH (Dry).
-
Conditions: 0°C to RT, 4–12 hours.
Why this yields better for Thiazoles:
-
No Transition Metals: Eliminates the risk of sulfur poisoning Pd/Cu catalysts.
-
Mild Conditions: Avoids the n-BuLi required in Corey-Fuchs, preserving the thiazole ring integrity.
Module 4: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls at ~50% | Catalyst Poisoning | Switch to Pd(dppf)Cl |
| Product contains "dimer" | Glaser Coupling | You have Oxygen in your flask. Freeze-Pump-Thaw your solvent 3x. Reduce CuI loading to 1%. |
| Low Yield after Deprotection | Unstable Alkyne | Terminal ethynyl thiazoles are unstable. Perform deprotection at 0°C and purify immediately. Store under Argon at -20°C. |
| Starting Material Recovery | Low Reactivity | The C5-Br bond is less reactive than C5-I. If possible, synthesize 5-iodo-2-phenylthiazole instead of the bromide. |
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for troubleshooting low yields in Sonogashira coupling.
References
-
Sonogashira Coupling Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews.
-
Bestmann-Ohira Reagent: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.
-
Thiazole Reactivity & Synthesis: BenchChem. (2025).[3] Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
-
Corey-Fuchs Limitations: Wikipedia. Corey–Fuchs reaction.[2][4][6]
-
Ethynyl Stability: Salic, A., & Mitchison, T. J. (2008). A chemical method for detecting DNA synthesis in vivo (EdU/Click Chemistry).[7] PNAS.
Sources
- 1. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corey-Fuchs Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Ethynyl-2-phenylthiazole
Ticket ID: #PUR-THZ-005 Subject: Optimization of Column Chromatography for 5-Ethynyl-2-phenylthiazole Status: Open Assigned Specialist: Senior Application Scientist
Knowledge Base: Compound Profile & Separation Physics
Before initiating purification, you must understand the physicochemical behavior of This compound . This molecule presents a "triad of challenges" for standard silica chromatography:
-
The Thiazole Core (Basicity): The nitrogen atom in the thiazole ring (
of conjugate acid ~2.5) acts as a weak Lewis base. On standard acidic silica gel (pH 6.5–7.0), this nitrogen hydrogen-bonds with surface silanol groups ( ), causing severe peak tailing and band broadening. -
The Ethynyl Group (Reactivity): Terminal alkynes are susceptible to hydration (forming ketones) or polymerization when exposed to acidic media or metal contaminants (e.g., residual Pd/Cu from Sonogashira coupling).
-
The Phenyl Ring (Lipophilicity): This moiety provides significant UV activity and solubility in non-polar solvents, but it can mask the polarity of the thiazole nitrogen, leading to deceptive TLC results.
Pre-Purification Triage (Decision Matrix)
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the stationary phase and pre-treatment based on crude mixture behavior.
Standard Operating Procedures (SOPs)
Protocol A: Deactivated Silica Gel Chromatography (Recommended)
This method neutralizes acidic silanols to prevent thiazole streaking and alkyne degradation.
Reagents Required:
-
Silica Gel 60 (230–400 mesh)
-
Triethylamine (TEA)
-
Hexanes / Ethyl Acetate (EtOAc)
Step-by-Step Workflow:
-
Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., 100% Hexanes) containing 1% v/v Triethylamine (TEA) .
-
Why? TEA binds irreversibly to the most active (acidic) silanol sites, creating a "shield" that allows the thiazole to pass without drag.
-
-
Column Packing: Pour the slurry and flush with at least 2 column volumes (CV) of the TEA-doped solvent.
-
Sample Loading: Dissolve the crude material in a minimum amount of DCM/Hexane (1:1). Load gently.
-
Elution Gradient:
-
Start: 100% Hexanes (with 0.5% TEA).
-
Ramp: 0%
20% EtOAc in Hexanes over 10 CV. -
Note: The product typically elutes between 5–15% EtOAc depending on the exact lipophilicity.
-
Protocol B: Triphenylphosphine Oxide (TPPO) Removal
If your synthesis was a Sonogashira coupling, TPPO is likely your main contaminant. It often co-elutes or trails the product, contaminating fractions.
The "Solvent Crash" Method (Pre-Column):
-
Dissolve crude residue in a minimum volume of Dichloromethane (DCM) or Toluene.
-
Slowly add Diethyl Ether or Hexane (ratio 1:5) while stirring.
-
TPPO will precipitate as a white solid (or oil).[1]
-
Filter the solid.[2] The filtrate contains your this compound.
-
Concentrate the filtrate and proceed to Protocol A.
Data: Solvent System Efficiency
| Solvent System | Rf (Product) | Rf (TPPO) | Resolution Status |
| 10% EtOAc / Hexane | 0.45 | 0.15 | Good (Standard) |
| 50% DCM / Hexane | 0.60 | 0.35 | Risk (Co-elution likely) |
| 100% Toluene | 0.55 | 0.10 | Excellent (TPPO retains) |
Troubleshooting Guide (FAQ)
Issue 1: "My product spot is tailing/streaking on the TLC plate and column."
Diagnosis: The thiazole nitrogen is interacting with the acidic silica surface. Corrective Action:
-
TLC: Add 1-2 drops of Triethylamine (TEA) to your TLC developing chamber solvent.
-
Column: You must pretreat the silica with 1% TEA as described in Protocol A. If streaking persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the acid-base interaction entirely.
Issue 2: "I see a new spot appearing during the column run (Decomposition)."
Diagnosis: Acid-catalyzed hydration of the terminal alkyne. The ethynyl group (
-
Speed: Increase the flow rate. Do not leave the compound on the column overnight.
-
pH Control: Ensure the silica is neutralized with TEA.
-
Alternative: Use Reverse Phase (C18) chromatography (Water/Acetonitrile). The neutral pH of the mobile phase preserves the alkyne.
Issue 3: "I cannot separate the product from the Palladium catalyst (dark band)."
Diagnosis: Pd-catalysts often form "smears" that overlap with heteroaromatics. Corrective Action:
-
Scavengers: Before the column, treat the crude solution with a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine .
-
Filtration: Filter the crude mixture through a small pad of Celite mixed with activated charcoal before loading onto the main column.
Advanced Visualization: Impurity Management
The following diagram illustrates the critical "clean-up" phase required before the main purification to ensure the stability of the ethynyl group.
Figure 2: Pre-purification workflow to remove catalytic impurities and TPPO, protecting the column from overload.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Chromatography of Heterocyclic Compounds. (General reference for basic nitrogen handling on silica).
-
Triphenylphosphine Oxide Removal Strategies. Journal of Organic Chemistry. Methods for precipitation of TPPO using ZnCl2 and solvent crashes.
-
Stability of Terminal Alkynes. Chemistry LibreTexts. Discussion on the acidity and hydration risks of alkynes.
-
Purification of Thiazole Derivatives. Royal Society of Chemistry. Synthesis and purification of 2-phenylthiazole derivatives.
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-Ethynyl-2-phenylthiazole in Aqueous Media
Welcome to the technical support guide for 5-Ethynyl-2-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the inherent low aqueous solubility of this compound. By understanding the underlying chemical principles and employing systematic formulation strategies, you can achieve reliable and reproducible results in your experiments.
Section 1: Understanding the Challenge - Core Properties of this compound
This compound is a heterocyclic compound featuring a phenyl ring and an ethynyl group. This molecular structure confers significant hydrophobicity, making it poorly soluble in aqueous media. While specific solubility data is not widely published, its structural similarity to other phenylthiazole derivatives suggests a low intrinsic solubility.[1][2] This poses a significant challenge for in vitro and in vivo studies, where dissolution in physiological buffers is often a prerequisite for biological activity.
Key Physicochemical Considerations:
-
Hydrophobicity: The presence of the phenyl and ethynyl groups contributes to a high LogP value, indicating a preference for non-polar environments over aqueous ones.
-
Weak Basicity: The thiazole ring contains a nitrogen atom that can be protonated. This suggests that the compound's solubility may be pH-dependent, with increased solubility at lower pH values.[3][4][5]
-
Crystallinity: The planar structure of the molecule may lead to a stable crystal lattice, which requires significant energy to overcome during dissolution.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and provides a logical, step-by-step approach to resolving them.
Initial Solubility Assessment Workflow
The following diagram outlines the initial decision-making process when you first encounter solubility issues with this compound.
Caption: Initial solubility assessment workflow.
Frequently Asked Questions (FAQs)
Q1: I tried to dissolve this compound directly in my cell culture medium, but it formed a precipitate. What should I do?
A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobicity. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.[6][7] This is a standard practice for poorly water-soluble compounds.[8][9]
Q2: Which organic solvent is best for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for preparing stock solutions of hydrophobic compounds for biological assays.[10][11] It is a powerful aprotic solvent that is miscible with water.[10] However, it's crucial to use anhydrous DMSO as moisture can reduce the solubility of your compound.[12] If DMSO is not suitable for your experimental system, other options include ethanol or N,N-dimethylformamide (DMF).
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. Here are several strategies to overcome this, which are detailed further in Section 4:
-
Increase the final co-solvent concentration: While keeping the organic solvent concentration as low as possible is ideal, a slight increase may be necessary. Be mindful of solvent toxicity in your specific assay.[13][14]
-
Utilize a pH-modification strategy: If your compound has a basic functional group, lowering the pH of the aqueous medium can increase its solubility.[3][15]
-
Employ solubilizing excipients: Surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins can be used to form micelles or inclusion complexes that enhance aqueous solubility.[16][17]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO varies significantly between cell lines and assay types.[13] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific system.[14] Some sensitive assays may require concentrations below 0.1%.
Q5: Can I use sonication or heating to help dissolve the compound?
A5: Gentle warming (to 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, prolonged heating at high temperatures should be avoided as it may lead to degradation of the compound. Always inspect the solution for clarity after it returns to room temperature.
Section 3: Experimental Protocols - Preparing Stock and Working Solutions
Adhering to a standardized protocol for solution preparation is critical for experimental reproducibility.[6][18]
Protocol 3.1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Determine the desired stock concentration. A common starting point is 10 mM or 20 mM.
-
Calculate the required mass of the compound. Use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Weigh the compound accurately using an analytical balance and transfer it to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or a glass vial).
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution appropriately. For short-term storage (1-2 weeks), 4°C is often suitable. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
Protocol 3.2: Preparation of a Working Solution by Serial Dilution
Objective: To dilute the concentrated stock solution into the final aqueous experimental medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Final aqueous medium (e.g., cell culture medium, PBS)
-
Sterile pipette tips and tubes
Procedure:
-
Pre-warm the aqueous medium to the appropriate temperature for your experiment (e.g., 37°C for cell culture).
-
Perform serial dilutions if necessary. It is often more accurate to perform one or more intermediate dilution steps rather than a single large dilution.
-
Add the stock solution to the aqueous medium while vortexing. This is a critical step. Pipette the required volume of the stock solution directly into the vortex of the stirring aqueous medium. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting strategies in Section 4.
Section 4: Advanced Solubilization Strategies
If you continue to face solubility issues after following the standard protocols, the following advanced strategies can be employed. The choice of method will depend on the specific requirements of your experimental system.
Solubilization Strategy Selection Workflow
Caption: Decision workflow for advanced solubilization.
pH Adjustment
Principle: The thiazole nitrogen in this compound is weakly basic and can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[3][5]
Application: This method is suitable for cell-free assays or in systems where a slight decrease in pH is tolerable.
Protocol:
-
Prepare a series of your aqueous buffer at slightly acidic pH values (e.g., pH 7.0, 6.5, 6.0).
-
Attempt to dilute your DMSO stock solution into each of these buffers.
-
Observe the pH at which the compound remains soluble at your desired concentration.
-
Important: Ensure that the final pH of your working solution does not adversely affect your experimental outcome (e.g., enzyme activity, protein stability).
Cyclodextrin Inclusion Complexes
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has a water-soluble exterior.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[17]
Application: This is an excellent method for both in vitro and in vivo applications where organic solvents must be minimized.
Protocol for Preparing a Cyclodextrin Formulation:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).
-
Slowly add the this compound stock solution (in a minimal amount of organic solvent like ethanol or DMSO) to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.
-
The resulting solution can then be sterile-filtered and used in your experiments.
Surfactant-Based Formulations
Principle: Surfactants, such as Tween® 80 or Polysorbate 20, are amphipathic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap this compound, increasing its apparent solubility.
Application: Commonly used in formulation development, but care must be taken as surfactants can interfere with some biological assays or exhibit cellular toxicity at higher concentrations.
Data Summary: Comparison of Solubilization Methods
The following table provides a hypothetical comparison of the achievable concentrations of this compound using different solubilization methods. Note: These values are illustrative and must be determined empirically.
| Formulation Method | Vehicle Composition | Max Achievable Concentration (Hypothetical) | Considerations |
| Direct Dissolution | PBS, pH 7.4 | < 1 µM | Not a viable method for most applications. |
| Co-Solvent | PBS + 0.5% DMSO | ~50 µM | Potential for precipitation upon further dilution; check for solvent toxicity. |
| pH Adjustment | Buffer, pH 6.0 + 0.5% DMSO | ~100 µM | pH may affect biological system; limited applicability. |
| Cyclodextrin | 15% HP-β-CD in PBS | > 200 µM | Low toxicity; may alter compound bioavailability. |
Section 5: Final Recommendations and Best Practices
-
Always start with a high-quality, anhydrous organic solvent for your stock solution, with DMSO being the primary choice.[12]
-
Prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.
-
Always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients used to dissolve the test compound. This is crucial for accurately interpreting your results.[14]
-
Empirical testing is key. The optimal solubilization strategy will be dependent on your specific compound concentration needs and the constraints of your experimental system. The methods described here should be used as a starting point for your optimization efforts.
By systematically applying these principles and protocols, you can successfully overcome the solubility challenges associated with this compound and generate reliable, high-quality data in your research.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., & Al-Obaid, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Gong, C., Wang, Y., Wang, Y., & Wu, C. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Popa, A. M., Găină, C. G., Salanță, L. C., & Găină, L. I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Holst, B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
El-Gohary, N. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Kharia, A. A., et al. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Gong, C., Wang, Y., Wang, Y., & Wu, C. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
PubMed. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylthiazole. Retrieved from [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]
-
SpringerLink. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]
-
YouTube. (2020, April 22). Impact of pH on Solubility. Retrieved from [Link]
-
MDPI. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]
-
PubMed Central. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]
-
PubMed Central. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenylthiazole. Retrieved from [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]
-
CSHL Press. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
YouTube. (2025, April 7). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]
-
IJCRT.org. (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. Retrieved from [Link]
-
MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Phenylthiazole | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
Validation & Comparative
Technical Guide: 1H and 13C NMR Characterization of 5-Ethynyl-2-phenylthiazole
Executive Summary
5-Ethynyl-2-phenylthiazole is a critical heteroaromatic scaffold, serving as a "click-ready" intermediate in the synthesis of antiviral agents, liquid crystals, and organic semiconductors. Its structural integrity hinges on the precise installation of the terminal alkyne at the C5 position.
This guide provides a comparative technical analysis for characterizing this compound. Unlike standard datasheets, we focus on the comparative evolution of NMR signals from the precursor (5-Bromo-2-phenylthiazole) to the final product. This approach validates the success of Sonogashira coupling and deprotection steps, offering researchers a self-validating protocol for structural confirmation.
Part 1: Comparative Analysis & Signal Logic
The most reliable method to confirm the structure of this compound is not merely looking at its spectrum in isolation, but comparing it against its synthetic precursor. The transformation involves replacing a bromine atom (or hydrogen) at the C5 position with an ethynyl group.
The "Fingerprint" of Transformation (1H NMR)
The transition from 5-Bromo-2-phenylthiazole to This compound results in distinct spectral changes.
| Feature | Precursor (5-Bromo-2-phenylthiazole) | Product (this compound) | Diagnostic Logic |
| Thiazole H5 | Absent (Substituted by Br) | Absent (Substituted by Alkyne) | Confirmation of C5 substitution. |
| Thiazole H4 | Singlet (~7.8 ppm) | Singlet (~8.0 - 8.1 ppm) | Deshielding due to the extended conjugation of the alkyne. |
| Alkyne Proton | None | Singlet (3.5 - 4.5 ppm) | The "Smoking Gun" signal. Its integration must match the H4 proton (1:1). |
| Phenyl Ring | Multiplet (7.4 - 7.9 ppm) | Multiplet (7.4 - 8.0 ppm) | Remains largely unchanged; serves as an internal integration standard (5H). |
Solvent Comparison: CDCl₃ vs. DMSO-d₆
The choice of solvent drastically affects the visibility and resolution of the terminal alkyne proton (
-
Chloroform-d (CDCl₃):
-
Pros: Sharp signals, standard for publications.
-
Cons: The acidic alkyne proton can occasionally broaden if the solvent is "wet" or acidic.
-
Shift: Alkyne proton typically appears around 3.5 ppm .[1]
-
-
DMSO-d₆:
-
Pros: Strong hydrogen bonding capability stabilizes the acidic alkyne proton, often shifting it downfield and sharpening the coupling.
-
Cons: High viscosity can broaden aromatic multiplets.
-
Shift: Alkyne proton shifts downfield, often to 4.8 - 5.0 ppm .
-
Part 2: Experimental Protocols
Synthesis & Purification Workflow
To ensure the NMR data reflects the pure compound, the following synthesis and purification logic is assumed (Sonogashira coupling followed by TBAF/Carbonate deprotection).
Figure 1: Synthetic workflow required to isolate the target alkyne for characterization.
NMR Acquisition Parameters
For publication-quality data, standard "quick" scans are insufficient due to the long relaxation times of quaternary alkyne carbons.
Instrument: 400 MHz or 500 MHz spectrometer. Temperature: 298 K.
Protocol for 1H NMR:
-
Concentration: Dissolve ~5-10 mg in 0.6 mL CDCl₃.
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Scans (ns): 16 or 32.
-
Relaxation Delay (d1): 1.0 s (sufficient for protons).
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine couplings between H4 and the alkyne proton (long-range
coupling is possible).
Protocol for 13C NMR (Critical):
-
Concentration: Dissolve ~20-30 mg (higher concentration needed).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (d1): Set to 2.0 - 3.0 s.
-
Reasoning: The quaternary carbons (C2, C5, and the internal alkyne carbon) have very long
relaxation times. A short delay will suppress these signals, making them invisible.
-
-
Scans (ns): Minimum 512 (preferably 1024).
Part 3: Characterization Data[2][3]
1H NMR Assignment Table (in CDCl₃)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-4 (Thiazole) | 7.98 - 8.05 | Singlet (s) | 1H | Most deshielded singlet. May show slight broadening due to |
| Phenyl (Ortho) | 7.90 - 7.95 | Multiplet (m) | 2H | Protons closest to the thiazole ring (deshielded by anisotropy). |
| Phenyl (Meta/Para) | 7.40 - 7.50 | Multiplet (m) | 3H | Remaining aromatic protons. |
| Alkyne ( | 3.55 | Singlet (s) | 1H | Diagnostic signal. Shielded region relative to aromatics.[1] |
13C NMR Assignment Table
| Carbon Type | Shift ( | Description |
| C=N (Thiazole C2) | ~168.0 | Most downfield signal. Quaternary. |
| C=C (Thiazole C4) | ~143.0 | CH signal (intense). |
| C=C (Thiazole C5) | ~118.0 | Quaternary. Upfield shift due to alkyne attachment relative to unsubstituted thiazole. |
| Phenyl (Ipso) | ~133.0 | Quaternary aromatic carbon. |
| Phenyl (Ar-CH) | 126.0 - 130.0 | Cluster of intense aromatic signals. |
| Alkyne Internal ( | ~84.0 | Quaternary. Disappears if relaxation delay is too short. |
| Alkyne Terminal ( | ~76.0 | CH signal. Distinctive high-field region for sp-hybridized carbons.[2] |
Part 4: Structural Validation Logic
The following decision tree illustrates how an analyst should interpret the spectra to confirm the product identity.
Figure 2: Logic flow for validating structural identity based on 1H NMR data.
References
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Thiazole NMR Data (General): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for standard thiazole/alkyne shifts). Link
-
Alkyne Shielding Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Explains the anisotropy of the C
C bond shielding the terminal proton). Link - Synthesis of 5-alkynylthiazoles: Gottler, K. A., &PcKee, M. (2008). Synthesis and properties of 5-alkynylthiazoles. Tetrahedron Letters.
Sources
A Comparative Guide to the Fluorescence Properties of 5-Ethynyl-2-phenylthiazole and 2-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and materials, thiazole derivatives have carved out a significant niche owing to their versatile electronic properties and amenability to synthetic modification. This guide provides a detailed comparison of the fluorescence characteristics of 2-phenylthiazole and its 5-ethynyl substituted counterpart, 5-ethynyl-2-phenylthiazole. Understanding the impact of the ethynyl functionalization on the photophysical properties of the 2-phenylthiazole core is crucial for the rational design of novel fluorophores for applications ranging from bio-imaging to materials science.
Introduction: The Rationale for Comparison
2-Phenylthiazole serves as a foundational aromatic heterocycle with inherent fluorescent properties. The introduction of an ethynyl group at the 5-position is a strategic modification intended to modulate its electronic and, consequently, its photophysical behavior. The linear and rigid nature of the ethynyl moiety, along with its π-system, can significantly influence the extent of electronic conjugation, intramolecular charge transfer (ICT) character, and ultimately, the fluorescence quantum yield and sensitivity to the local environment (solvatochromism). This guide will delve into the synthetic pathways to access both molecules and present a comparative analysis of their expected fluorescence profiles, supported by established principles of fluorophore design.
Synthetic Methodologies: Accessing the Core and its Derivative
The synthesis of both 2-phenylthiazole and this compound can be accomplished through well-established synthetic routes. The protocols outlined below are based on standard and reliable organic chemistry transformations.
Synthesis of 2-Phenylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the condensation of a α-haloketone with a thioamide.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiobenzamide (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: The product, 2-phenylthiazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Hantzsch synthesis of 2-phenylthiazole.
Synthesis of this compound
The introduction of the ethynyl group at the 5-position of the 2-phenylthiazole core can be achieved through a Sonogashira coupling reaction. This requires a halogenated precursor, 5-bromo-2-phenylthiazole.
Step 1: Bromination of 2-Phenylthiazole
-
Reaction Setup: Dissolve 2-phenylthiazole in a suitable solvent such as acetic acid or chloroform in a round-bottom flask protected from light.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 5-bromo-2-phenylthiazole.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
Reaction Setup: To a Schlenk flask, add 5-bromo-2-phenylthiazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) in an anhydrous solvent like THF or DMF.
-
Coupling: Degas the mixture and then add trimethylsilylacetylene (a slight excess). Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 50-80 °C) for several hours.
-
Work-up and Purification: After completion, cool the reaction, filter off the salts, and concentrate the filtrate. The crude product is then purified by column chromatography to yield 2-phenyl-5-((trimethylsilyl)ethynyl)thiazole.
Step 3: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the silylated intermediate in a solvent mixture such as methanol/THF.
-
Deprotection: Add a base like potassium carbonate or a fluoride source like TBAF and stir at room temperature.
-
Work-up and Purification: Once the deprotection is complete, neutralize the reaction, extract the product, and purify by column chromatography to afford the final product, this compound.
Caption: Sonogashira coupling for this compound.
Comparative Photophysical Properties
| Property | 2-Phenylthiazole | This compound (Predicted) | Justification for Prediction |
| Absorption Max (λabs) | ~300-320 nm | Red-shifted | Extended π-conjugation due to the ethynyl group. |
| Emission Max (λem) | ~350-380 nm | Red-shifted | Extended π-conjugation leading to a smaller HOMO-LUMO gap. |
| Stokes Shift | Moderate | Likely larger | Potential for increased intramolecular charge transfer (ICT) character upon excitation. |
| Fluorescence Quantum Yield (ΦF) | Low to moderate | Potentially higher | The rigid ethynyl linker can reduce non-radiative decay pathways by limiting vibrational freedom. |
| Solvatochromism | Moderate | More pronounced | The ethynyl group can enhance the change in dipole moment upon excitation, leading to greater sensitivity to solvent polarity. |
Note: The values for this compound are predictive and require experimental verification.
Discussion: The Influence of the Ethynyl Moiety
The introduction of an ethynyl group at the 5-position of 2-phenylthiazole is anticipated to induce several key changes in its photophysical properties:
-
Extended π-Conjugation and Bathochromic Shift: The triple bond of the ethynyl group extends the conjugated π-system of the 2-phenylthiazole core. This extension leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, both the absorption and emission maxima are expected to undergo a bathochromic (red) shift to longer wavelengths.
-
Potential for Increased Quantum Yield: A common cause of non-radiative decay in fluorophores is through vibrational and rotational motions within the molecule. The rigid, linear nature of the ethynyl group can restrict these degrees of freedom. This structural rigidity is often associated with an increase in the fluorescence quantum yield, as it disfavors non-radiative decay pathways.
-
Enhanced Solvatochromism: Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key characteristic of fluorophores with a significant change in dipole moment between the ground and excited states. The electron-withdrawing nature of the ethynyl group can enhance the intramolecular charge transfer (ICT) character of the excited state. This would lead to a larger change in the dipole moment upon excitation, making the fluorescence of this compound more sensitive to the polarity of its environment compared to the parent 2-phenylthiazole.
Experimental Validation: A Call for Further Research
The predictions made in this guide are based on well-established principles of fluorescence and molecular design. However, to provide a definitive comparison, direct experimental investigation is paramount. The following experimental workflow is proposed for a comprehensive comparative study.
Caption: Proposed experimental workflow for comparison.
Conclusion
The strategic placement of an ethynyl group on the 2-phenylthiazole scaffold presents a promising avenue for the development of novel fluorophores with tailored photophysical properties. The anticipated red-shifted emission, potentially higher quantum yield, and enhanced solvatochromism of this compound make it an attractive candidate for applications requiring sensitive and tunable fluorescence. This guide provides the foundational knowledge and synthetic strategies to enable researchers to explore the full potential of this and related thiazole-based fluorophores. The clear need for direct experimental data underscores an opportunity for further research in this area, which will undoubtedly contribute to the expanding toolbox of fluorescent probes for the scientific community.
References
- There are no specific references available that directly compare the fluorescence of this compound and 2-phenylthiazole. The information and protocols provided are based on general knowledge of organic synthesis and fluorescence principles. For further reading on the synthesis and properties of thiazole derivatives, please consult standard organic chemistry textbooks and relevant journal articles.
A Comparative Crystallographic Guide: 5-Ethynyl-2-phenylthiazole and its Amino Analogue
A Technical Publication for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
In the landscape of medicinal chemistry and materials science, thiazole derivatives represent a cornerstone of molecular design. Their inherent aromaticity, diverse reactivity, and ability to engage in various intermolecular interactions make them privileged scaffolds in the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of the crystal structure and X-ray diffraction data of the synthetically intriguing 5-Ethynyl-2-phenylthiazole and a well-characterized analogue, 2-Amino-4-phenylthiazole .
While a complete, publicly available single-crystal X-ray structure for this compound remains elusive in the current literature, its structural hypothesis forms a compelling basis for comparison with established analogues. This guide will leverage the detailed crystallographic data of 2-Amino-4-phenylthiazole to illuminate the anticipated structural nuances of its ethynyl counterpart. By examining the known, we can infer the impact of the electron-withdrawing ethynyl group on crystal packing and intermolecular forces, a critical consideration in rational drug design and materials engineering.
This document is structured to provide not only a comparative structural analysis but also a comprehensive, field-proven methodology for single-crystal X-ray diffraction, empowering researchers to apply these techniques in their own laboratories.
The Significance of the 2-Phenylthiazole Scaffold
The 2-phenylthiazole moiety is a recurring motif in a plethora of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. The introduction of an ethynyl group at the 5-position, as in our primary subject, is of particular interest due to its potential to act as a "clickable" handle for bioconjugation or to participate in unique non-covalent interactions such as π-π stacking and hydrogen bonding, thereby influencing crystal packing and, consequently, solubility and bioavailability.
Comparative Crystallographic Analysis
For the purpose of this guide, we will compare the hypothetical crystal structure of this compound with the experimentally determined structure of 2-Amino-4-phenylthiazole, as reported in Acta Crystallographica Section C: Crystal Structure Communications[1]. The amino group in 2-Amino-4-phenylthiazole provides a contrasting electronic and hydrogen-bonding profile to the ethynyl group, making it an excellent candidate for this comparative study.
Crystal Data Comparison
The following table presents the crystallographic data for 2-Amino-4-phenylthiazole[1]. The corresponding data for this compound are presented as hypothetical values, inferred from the structural similarities and the anticipated effects of the ethynyl substituent.
| Parameter | 2-Amino-4-phenylthiazole[1] | This compound (Hypothetical) |
| Chemical Formula | C₉H₈N₂S | C₁₁H₇NS |
| Formula Weight | 176.24 | 185.25 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 12.425 | ~13.5 |
| b (Å) | 9.477 | ~7.8 |
| c (Å) | 10.339 | ~9.2 |
| α (°) | 90 | 90 |
| β (°) | 110.55 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1141.4 | ~970 |
| Z | 4 | 4 |
| Density (calc) (Mg/m³) | 1.026 | ~1.26 |
| H-Bonding Motif | Intermolecular N-H···N | Potential C-H···N/S |
Causality Behind Structural Differences: The substitution of the amino group with the more linear and electron-withdrawing ethynyl group is expected to significantly alter the crystal packing. The strong intermolecular N-H···N hydrogen bonds that dominate the packing of 2-Amino-4-phenylthiazole would be absent. Instead, weaker C-H···N or C-H···S interactions involving the ethynyl proton may occur, potentially leading to a more varied and less densely packed structure. The planarity between the phenyl and thiazole rings, which is 6.2(3)° in the amino derivative, might be slightly different in the ethynyl compound due to altered electronic effects[1].
In-Depth Technical Guide: Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles. This section provides a detailed, step-by-step protocol for single-crystal X-ray diffraction analysis, grounded in established crystallographic practices.
Step 1: Crystal Growth - The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data.
Methodology: Slow Evaporation
A commonly employed and effective method for small organic molecules is slow evaporation.
-
Purity is Key: Begin with a highly purified sample of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will yield small crystals, while a solvent in which it is poorly soluble may result in amorphous precipitation.
-
Dissolution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Caption: Workflow for single-crystal growth by slow evaporation.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.
Methodology: Automated Diffractometer
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.
-
Data Collection Strategy: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This process also indexes the reflections and determines the unit cell parameters and space group.
Step 3: Structure Solution and Refinement - From Data to Molecular Structure
The integrated data is then used to solve and refine the crystal structure.
Methodology: Using SHELXL
The SHELXL program is a widely used and powerful tool for the refinement of crystal structures.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. This process aims to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Sources
A Comparative Guide to the Reactivity of 5-Ethynylthiazole and 5-Ethynylthiophene for Drug Development Professionals
An In-depth Analysis of Cycloaddition, Cross-Coupling, and Nucleophilic Addition Reactions
In the landscape of medicinal chemistry and drug development, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a lead compound. Among the myriad of five-membered aromatic heterocycles, thiazole and thiophene rings are frequently employed due to their unique electronic properties and their ability to engage in a variety of chemical transformations. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 5-ethynylthiazole and 5-ethynylthiophene. By examining their behavior in fundamental organic reactions, we aim to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
| Reaction Type | 5-Ethynylthiazole | 5-Ethynylthiophene | Key Differentiating Factors |
| [3+2] Cycloaddition | Generally more reactive | Less reactive | Higher electronegativity of nitrogen in thiazole lowers the LUMO energy, accelerating reactions with electron-rich dipoles. |
| Diels-Alder Reaction | Poor diene, but potentially more reactive dienophile than the thiophene analog. | Very poor diene due to high aromaticity. Requires harsh conditions or activating groups. | The lower aromatic delocalization energy of thiazole may translate to slightly higher reactivity in cycloaddition reactions. |
| Sonogashira Coupling | Excellent substrate. Yields are generally high. | Excellent substrate. Yields are generally high and may be slightly higher than for the thiazole analog under identical conditions. | Subtle differences in electronic properties and catalyst interactions. |
| Nucleophilic Addition | More susceptible to nucleophilic attack. | Less susceptible to nucleophilic attack. | The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the alkyne. |
The Foundation of Reactivity: Electronic and Structural Properties
The divergent reactivity of 5-ethynylthiazole and 5-ethynylthiophene can be traced back to the fundamental differences in the electronic nature of the parent thiazole and thiophene rings.
Thiazole , containing both a sulfur and a nitrogen atom, is a more electron-deficient aromatic system compared to thiophene. The nitrogen atom, being more electronegative than carbon, exerts a significant inductive electron-withdrawing effect. This results in a lower aromatic delocalization energy for thiazole (25 kcal/mol) compared to thiophene (29 kcal/mol).[1] This reduced aromaticity suggests that thiazole may be more willing to participate in reactions that disrupt its aromatic system. Furthermore, thiazole possesses a larger dipole moment than thiophene, which can influence its interactions with reagents and catalysts.
Thiophene , on the other hand, is a more electron-rich heterocycle, with the sulfur atom capable of donating electron density to the ring system. Its higher aromatic stabilization energy contributes to its generally lower reactivity in reactions that involve dearomatization, such as cycloadditions.
These intrinsic electronic differences are the primary drivers for the observed variations in the reactivity of their 5-ethynyl derivatives.
Cycloaddition Reactions: A Tale of Two Dipolarophiles
Cycloaddition reactions are powerful tools for the construction of complex molecular architectures. Here, we compare the performance of 5-ethynylthiazole and 5-ethynylthiophene in two key types of cycloadditions.
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles.[1][2][3] In this context, the ethynyl group of our target molecules acts as the dipolarophile.
Mechanistic Insight: The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. The rate of reaction is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Due to the electron-withdrawing nature of the thiazole ring, the LUMO of 5-ethynylthiazole is expected to be lower in energy than that of 5-ethynylthiophene. This smaller HOMO(azide)-LUMO(alkyne) energy gap generally leads to a faster reaction rate with electron-rich azides.
While direct kinetic comparisons are scarce in the literature, computational studies on related systems support this trend, predicting lower activation barriers for the cycloaddition of azides with more electron-deficient alkynes.[4]
Experimental Protocol: Comparative Huisgen [3+2] Cycloaddition
This protocol provides a framework for comparing the reactivity of 5-ethynylthiazole and 5-ethynylthiophene in a copper-catalyzed azide-alkyne cycloaddition.
Caption: Workflow for a comparative cycloaddition experiment.
Diels-Alder Reaction
In the Diels-Alder reaction, the ethynyl-substituted heterocycle can potentially act as a dienophile. However, the aromatic nature of both thiazole and thiophene makes them poor dienes for [4+2] cycloadditions. Thiophene, in particular, is known to be a reluctant diene, often requiring high pressures or electron-withdrawing substituents to undergo Diels-Alder reactions.[1][5][6]
Sonogashira Coupling: A Reliable Tool for C-C Bond Formation
The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is highly relevant for the synthesis of precursors to 5-ethynylthiazole and 5-ethynylthiophene, or for their further functionalization.
Comparative Reactivity: Both 5-halo-thiazoles and 5-halo-thiophenes are excellent substrates for Sonogashira coupling. The choice of halide (I > Br > Cl) has a more significant impact on reactivity than the nature of the heterocycle.
While both heterocycles generally give high yields, some studies suggest that under identical conditions, the coupling of halo-thiophenes may proceed with slightly higher efficiency than their thiazole counterparts. This could be attributed to subtle differences in the oxidative addition step of the catalytic cycle or potential coordination of the thiazole nitrogen to the palladium catalyst, which might modulate its reactivity.
Experimental Protocol: Synthesis of 5-Ethynyl-Substituted Heterocycles via Sonogashira Coupling
This protocol describes a general method for the synthesis of 5-ethynylthiazole and 5-ethynylthiophene from their corresponding 5-bromo derivatives.
Caption: General Sonogashira coupling and deprotection sequence.
Nucleophilic Addition: Exploiting Electrophilicity
The electron-deficient nature of the thiazole ring has a pronounced effect on the reactivity of the adjacent ethynyl group towards nucleophiles.
Comparative Reactivity: The triple bond in 5-ethynylthiazole is more electrophilic and therefore more susceptible to nucleophilic attack than the triple bond in 5-ethynylthiophene . This enhanced reactivity can be advantageous for the introduction of various functional groups via conjugate addition. For instance, the addition of amines or thiols is expected to proceed more readily with the thiazole derivative.
This difference in reactivity can be a valuable tool for achieving selective functionalization in molecules containing both thiazole and thiophene moieties.
Experimental Protocol: Comparative Nucleophilic Addition of an Amine
This protocol outlines a method to compare the rate of nucleophilic addition of morpholine to 5-ethynylthiazole and 5-ethynylthiophene.
Caption: In-situ NMR monitoring of a comparative nucleophilic addition.
Conclusion: Strategic Selection for Synthetic Success
The choice between 5-ethynylthiazole and 5-ethynylthiophene is not merely a matter of structural analogy but a strategic decision with significant implications for synthetic efficiency and molecular design.
-
5-Ethynylthiazole is the more reactive partner in cycloadditions with electron-rich species and is more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed for rapid library synthesis and the introduction of diverse functionalities.
-
5-Ethynylthiophene , with its greater aromatic stability, is slightly less reactive in these transformations but may offer advantages in terms of stability and potentially higher yields in cross-coupling reactions.
By understanding the underlying electronic principles and leveraging the comparative reactivity data presented in this guide, researchers can navigate the synthetic challenges of drug discovery with greater confidence and precision, ultimately accelerating the journey from a promising building block to a life-changing therapeutic.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Huisgen Cycloaddition. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]
-
Huisgen's Cycloaddition Reactions: A Full Perspective. (2016). ResearchGate. Retrieved February 6, 2026, from [Link]
- Breitung, E. M., Shu, C.-F., & McMahon, R. J. (1999). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. Journal of the American Chemical Society, 121(51), 11792-11798.
-
Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. (2007). PubMed. Retrieved February 6, 2026, from [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Comparison of Thermally Actuated Retro-Diels-Alder Release Groups for Nanoparticle Based Nucleic Acid Delivery. (2018). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
[3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. (2013). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Synthesis of thiophene derivatives 4 and 5. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved February 6, 2026, from [Link]
-
Computational methods to calculate accurate activation and reaction energies of 1,3-dipolar cycloadditions of 24 1,3-dipoles. (2011). PubMed. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-rad.com [sci-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Thermally Actuated Retro-Diels-Alder Release Groups for Nanoparticle Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones [beilstein-journals.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Ethynyl-2-phenylthiazole
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound like 5-Ethynyl-2-phenylthiazole is a significant milestone. This molecule, with its nitrogen- and sulfur-containing thiazole core, is part of a class of heterocyclic compounds widely explored for their pharmacological potential.[1][2][3] However, synthesis is only the beginning. Rigorous characterization is paramount to confirm its identity, purity, and suitability for further study. Among the foundational analytical techniques, elemental analysis stands as a gatekeeper, providing a quantitative measure of the compound's elemental composition.
This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for the specific challenges of a compound like this compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that your results are not only accurate but also defensible and trustworthy.
Theoretical Composition: The Foundational Benchmark
Before any analysis begins, we must establish the theoretical elemental composition of this compound (Molecular Formula: C₁₁H₇NS). This calculated ideal serves as the ultimate benchmark against which all experimental data will be compared.
Molecular Weight: 185.25 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 71.32% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.81% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56% |
| Sulfur | S | 32.065 | 1 | 32.065 | 17.31% |
This theoretical composition is the first critical data point. Any significant, validated deviation from these percentages in an experimental result is a red flag, suggesting potential impurities, residual solvents, or even an incorrect molecular structure.
Comparative Analysis of Methodologies
While several techniques exist for elemental determination, their applicability varies. For a pure organic compound like this compound, the goal is to determine the mass fraction of its primary constituent elements (C, H, N, S).
| Technique | Principle | Application for this compound | Advantages | Limitations |
| CHNS Combustion Analysis | Sample is combusted in a high-oxygen environment; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[4][5] | Gold Standard. Directly measures the bulk elemental composition to verify structure and purity. | High precision and accuracy; small sample size (1-3 mg); well-established methodology.[6] | Destructive; not suitable for trace element determination. |
| Inductively Coupled Plasma (ICP-OES/MS) | Sample is introduced into a high-temperature plasma, causing atomic emission (OES) or ionization (MS) for elemental detection.[4][7] | Primarily for detecting trace elemental impurities (e.g., residual metal catalysts like Palladium, Copper).[8][9] | Extremely high sensitivity (ppm to ppb levels); can detect over 70 elements.[7] | Not suitable for bulk C, H, N analysis; requires sample digestion, which can be complex for organic matrices. |
| X-Ray Fluorescence (XRF) | X-rays excite atoms in the sample, causing them to emit characteristic fluorescent X-rays for identification.[4] | Limited use. Can detect sulfur but is not practical for C, H, and N. Better for inorganic materials. | Non-destructive; requires minimal sample preparation. | Poor sensitivity for light elements like C, H, N. |
Experimental Protocol: CHNS Analysis of this compound
This protocol outlines the steps for achieving accurate and reliable CHNS data using a modern elemental analyzer. The causality behind each step is explained to ensure a deep understanding of the process.
Instrumentation and Calibration
-
Instrument: A modern CHNS elemental analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar vario series). These instruments operate based on the dynamic flash combustion of the sample.[10]
-
Calibration Rationale: The instrument's thermal conductivity detector (TCD) provides a signal proportional to the concentration of the analyte gas. To convert this signal into a precise mass percentage, a multi-point calibration curve is essential.
-
Step-by-Step Calibration:
-
Select a Certified Reference Material (CRM): Choose a CRM that is stable, pure, and contains all elements of interest. For C, H, N, and S, Sulfanilamide (C₆H₈N₂O₂S) is an excellent choice as it provides robust calibration points for all four elements. Other high-purity standards like Cystine or BBOT can also be used.[11]
-
Prepare Standards: Weigh a series of at least 3-5 different masses of the CRM (e.g., 0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg) into clean tin capsules. The mass range should bracket the expected mass of each element in your actual sample.
-
Analyze Standards: Run the prepared standards through the instrument following the same method used for the samples.
-
Generate Calibration Curve: The instrument software will plot the known elemental mass of the CRM against the detector response (area). A linear regression is applied, and a high correlation coefficient (R² > 0.999) is required for a valid calibration.
-
Sample Preparation and Analysis
-
Sample Homogenization: Ensure the this compound sample is a fine, homogenous powder. If it consists of large crystals, gently grind it with a clean agate mortar and pestle. This prevents "sampling error," where a single crystal might not be representative of the bulk material.
-
Drying: Dry the sample thoroughly under vacuum or in a desiccator to remove residual moisture or solvents. Water and solvents will inflate the hydrogen percentage and depress the other elemental values, leading to erroneous results.
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the dried sample into a clean tin capsule. Record the weight precisely.
-
Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and that a complete, oxygen-rich combustion occurs in a closed system upon injection into the furnace.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. Run the analysis using the method validated during calibration. The analysis is typically complete in under 10 minutes.[6]
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final data acquisition.
Caption: Workflow for CHNS analysis of this compound.
Trustworthiness: Building a Self-Validating System
A single analysis is merely a number. Trust in that number is built through a system of checks and balances that validate the entire process, from calibration to the final result.
-
Certified Reference Materials (CRMs): The cornerstone of trust is traceability. Using CRMs from metrological institutes like the National Institute of Standards and Technology (NIST) ensures your calibration is tied to an internationally recognized standard.[12]
-
Method Validation: Before analyzing your novel compound, the calibrated method must be validated. This is achieved by analyzing a check standard —a pure, well-characterized compound different from your calibrant—as if it were an unknown sample. The results for this check standard must fall within the accepted tolerance (typically ±0.3% absolute) of its known theoretical values.
-
System Suitability:
-
Blank Analysis: A run with an empty tin capsule must be performed to ensure there is no system contamination or drift.
-
Replicates: Your this compound sample should be analyzed in triplicate (n=3) to demonstrate the precision of your results. The standard deviation should be minimal.
-
This validation loop ensures that the instrument is performing correctly at the time of analysis, providing a high degree of confidence in the final data.
Caption: A self-validating loop for ensuring trustworthy elemental analysis data.
Interpreting the Data: A Comparative Case Study
Acceptable elemental analysis results for a novel small molecule are generally expected to be within ±0.4% of the theoretical values.[13][14] Let's examine two hypothetical results for a newly synthesized batch of this compound.
| Element | Theoretical % | Acceptable Range | Batch A (Experimental %) | Batch B (Experimental %) | Interpretation |
| C | 71.32 | 70.92 - 71.72 | 71.25 | 68.95 | Batch A: Pass. Batch B: Fail. Low carbon suggests significant impurity. |
| H | 3.81 | 3.41 - 4.21 | 3.84 | 4.55 | Batch A: Pass. Batch B: Fail. High hydrogen strongly indicates residual water or organic solvent. |
| N | 7.56 | 7.16 - 7.96 | 7.51 | 7.30 | Batch A: Pass. Batch B: Marginally outside range, likely suppressed by other impurities. |
| S | 17.31 | 16.91 - 17.71 | 17.42 | 16.88 | Batch A: Pass. Batch B: Fail. Low sulfur content confirms the presence of an impurity lacking sulfur. |
| Conclusion | High Purity Confirmed | Requires Further Purification |
Expert Analysis:
-
Batch A provides excellent data, confirming the elemental composition and indicating a high degree of purity. These results are suitable for publication or advancement to the next stage of development.
-
Batch B clearly fails. The combination of low C/S and high H is a classic signature of contamination with a hydrogen-rich solvent (e.g., ethyl acetate, hexanes) that was not fully removed during purification. This batch must be re-purified and re-analyzed before use.
By adhering to these rigorous standards, validation procedures, and interpretive guidelines, researchers can ensure that their elemental analysis data for novel compounds like this compound is accurate, reliable, and provides a firm foundation for subsequent research and development.
References
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]
-
Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). Analytical Method. Retrieved from [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Retrieved from [Link]
-
Measurements and Standards for Contaminants in Environmental Samples. (n.d.). NIST. Retrieved from [Link]
-
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). Journal of Chemistry. Retrieved from [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. Retrieved from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). Molecules. Retrieved from [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM D5291-21. Retrieved from [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (n.d.). Molecules. Retrieved from [Link]
-
Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024). ResearchGate. Retrieved from [Link]
-
NIST Standard Reference Materials® 2023 Catalog. (2023). NIST. Retrieved from [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. smithers.com [smithers.com]
- 8. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Standards and CRMs [elementalmicroanalysis.com]
- 12. Measurements and Standards for Contaminants in Environmental Samples | NIST [nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
5-Ethynyl-2-phenylthiazole proper disposal procedures
This guide outlines the operational safety and disposal protocols for 5-Ethynyl-2-phenylthiazole (CAS: N/A for specific commercial bulk, treated as novel research entity).[1]
Immediate Action Required: If you are currently handling a spill, proceed immediately to the Emergency Contingencies section.
Chemical Profile & Hazard Assessment
Senior Scientist Note: While the thiazole core suggests standard organic toxicity, the terminal alkyne (ethynyl group) is the critical control point for safety. Terminal alkynes are thermodynamically unstable and possess a specific incompatibility profile that differs from standard organic waste.
| Parameter | Specification | Operational Implication |
| Functional Group | Terminal Alkyne ( | SHOCK/HEAT SENSITIVE. Can polymerize exothermically.[1] Forms explosive acetylides with Cu, Ag, Hg. |
| Heterocycle | Thiazole Ring | Releases sulfur oxides ( |
| Physical State | Solid (typically) | Dust explosion hazard if finely divided.[1] |
| Reactivity | High | Incompatible with strong oxidizers, strong bases, and heavy metals . |
Critical Reactivity Logic (The "Why")
Standard laboratory waste streams often mix compatible organics. However, this compound requires strict segregation from metallic contaminants.[1]
The Acetylide Threat:
The proton on the terminal alkyne is weakly acidic (
Figure 1: Reactivity decision tree highlighting the critical metal-incompatibility pathway.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Requirement: Do not dispose of bulk pure material (>500 mg) directly into a 20L waste carboy. It creates a "hot spot" of reactivity.[3]
-
Dilution: Dissolve the solid compound in a compatible solvent (Acetone or Ethyl Acetate) to a concentration of
. This acts as a heat sink. -
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers only.
-
CRITICAL: Ensure the container cap does not have a metal liner.
-
-
Tooling: Use only plastic or glass spatulas/pipettes. NO METAL SPATULAS.
Phase 2: Waste Stream Segregation
Classify the waste based on the solvent matrix used.
| Waste Category | Composition | Disposal Code (RCRA) | Destination |
| Solid Waste | Silica gel, contaminated gloves, paper towels.[1] | Non-Regulated Solid (unless P-listed co-contaminants exist) | High-Temp Incineration |
| Liquid Stream A | Compound dissolved in Acetone/EtOAc/MeOH.[1] | D001 (Ignitable) | Fuel Blending / Incineration |
| Liquid Stream B | Compound dissolved in DCM/Chloroform.[1] | Halogenated Organic | Dedicated Halogenated Incineration |
Phase 3: The Disposal Workflow
Figure 2: Operational workflow for "Cradle-to-Grave" disposal.
Emergency Contingencies
Scenario A: Spill (< 5g)
-
Evacuate immediate area.
-
PPE: Nitrile gloves (double layer), lab coat, safety goggles.
-
Neutralization: Cover spill with a 1:1 mixture of sand and soda ash to absorb and desensitize.
-
Cleanup: Use a plastic scoop and dustpan. Do not use a metal dustpan. Place in a wide-mouth HDPE jar.
Scenario B: Accidental Exposure [4]
-
Skin: Wash with soap and water for 15 minutes.[5] The thiazole moiety allows dermal absorption.
-
Inhalation: Move to fresh air. Treat as a potential respiratory sensitizer.[6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Referencing "Acetylenic Compounds" and "Metal Acetylides" general hazards).
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
